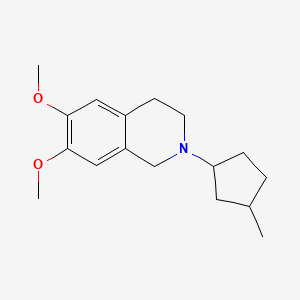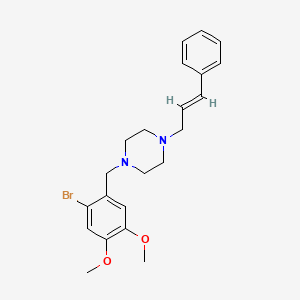
6,7-dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
6,7-dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline (DCMQ) is a naturally occurring alkaloid that has been found in several plant species. This compound has been of great interest to researchers due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of several signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer progression. 6,7-dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to activate the AMPK pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of oxidative stress markers, such as malondialdehyde. 6,7-dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its limited availability and high cost can be a limitation for some studies. Additionally, the lack of standardized protocols for its use in experiments can lead to variability in results.
Orientations Futures
There are several future directions for research on 6,7-dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to fully understand the mechanism of action of 6,7-dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications.
Conclusion:
In conclusion, 6,7-dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline is a naturally occurring alkaloid that has been extensively studied for its potential therapeutic properties. Its synthesis method has been well-established, and it has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. The mechanism of action of 6,7-dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of several signaling pathways. 6,7-dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, but its limited availability and high cost can be a limitation for some studies. Further research is needed to fully understand the potential therapeutic applications of 6,7-dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline.
Applications De Recherche Scientifique
6,7-dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anti-cancer effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. 6,7-dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase the levels of dopamine in the brain.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-(3-methylcyclopentyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-12-4-5-15(8-12)18-7-6-13-9-16(19-2)17(20-3)10-14(13)11-18/h9-10,12,15H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQPVXMSEFTRIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-2-(3-methylcyclopentyl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-({bis[3-(dimethylamino)propyl]amino}methyl)-2-furyl]methyl acetate hydrochloride](/img/structure/B3850527.png)
![4-(4-cyclopentyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3850529.png)
![2-[4-(benzylamino)butyl]-5-(4-morpholinyl)-3(2H)-pyridazinone](/img/structure/B3850534.png)
![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850535.png)
![2-[4-(1-acetyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B3850541.png)
![N,N,N'-trimethyl-N'-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B3850548.png)


![(4-phenylcyclohexyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850571.png)
![3-(diphenylmethyl)-5-(3-pyridinylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3850578.png)
![1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B3850604.png)
![ethyl 4-[(3-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B3850617.png)
![[1-(4-ethylcyclohexyl)-3-piperidinyl]methanol](/img/structure/B3850624.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B3850630.png)